BAY-298

Luteinizing Hormone Receptor hLH-R antagonist GPCR pharmacology

Procure BAY-298 as the sole hLH-R antagonist with documented in vivo estradiol reduction at 4.5-72 mg/kg/day oral dosing. Unique cross-species potency (hLH IC₅₀=96 nM, rLH=23 nM, cLH=78 nM) enables translational studies. Validated in OHSS rat model with significant ovarian/VEGF/estrogen reductions. For in vivo endocrine modulation studies where BAY-899 (IC₅₀=185 nM) provides insufficient target engagement.

Molecular Formula C27H21ClFN3O2
Molecular Weight 473.9 g/mol
Cat. No. B1192259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-298
SynonymsBAY-298;  BAY 298;  BAY298; 
Molecular FormulaC27H21ClFN3O2
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESC1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F
InChIInChI=1S/C27H21ClFN3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m0/s1
InChIKeyFMQWOAKTQPLQBR-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-298 Procurement Guide: Technical Specifications and Scientific Baseline


(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide (CAS: 2471978-97-7), designated BAY-298, is a tetrahydro-1,6-naphthyridine-based small-molecule antagonist of the human luteinizing hormone receptor (hLH-R), a G-protein-coupled receptor (GPCR) involved in sex hormone regulation [1]. The compound possesses the molecular formula C27H21ClFN3O2 and a molecular weight of 473.93 g/mol [1]. It is recognized as the first nanomolar hLH-R antagonist with demonstrated in vivo sex hormone reduction capability [1].

Scientific Selection Rationale for BAY-298 over Generic LH-R Modulators


Generic substitution among hLH-R antagonists is not scientifically justified due to substantial potency divergence, stereochemical dependence, and species-specific pharmacodynamics. The tetrahydro-1,6-naphthyridine scaffold demonstrates structure-activity relationships (SAR) wherein minor structural modifications produce large magnitude changes in receptor antagonism [1]. Moreover, stereochemistry at the C5 position critically determines receptor recognition, rendering racemic mixtures or alternative enantiomers non-equivalent [1]. The evidence below establishes BAY-298's quantitative differentiation from BAY-899, the closest structural analog co-developed in the same optimization program, across potency, in vivo efficacy, and selectivity parameters.

BAY-298 Quantitative Differentiation Evidence: Potency, Efficacy, and Selectivity Metrics


BAY-298 vs. BAY-899: Human LH Receptor Antagonism Potency Comparison

BAY-298 exhibits approximately 1.9-fold greater potency at the human LH receptor (hLH-R) compared to BAY-899, a direct structural analog optimized in the same medicinal chemistry program [1]. This difference arises from distinct substitution patterns on the tetrahydro-1,6-naphthyridine scaffold [1].

Luteinizing Hormone Receptor hLH-R antagonist GPCR pharmacology

BAY-298 vs. BAY-899: Rat LH Receptor Antagonism Potency Comparison

BAY-298 demonstrates approximately 2.0-fold higher potency at the rat LH receptor (rLH-R) relative to BAY-899 [1]. This species-consistent potency advantage supports BAY-298 as the preferred tool compound for rodent in vivo studies requiring maximal target inhibition.

Luteinizing Hormone Receptor rLH-R antagonist rodent pharmacology

BAY-298 In Vivo Estradiol Suppression in Proestrus Rats

Oral administration of BAY-298 produces dose-dependent reduction of serum estradiol levels in proestrus rats, confirming in vivo functional antagonism of LH-R signaling [1]. BAY-298 is reported as the first nanomolar hLH-R antagonist with demonstrated in vivo sex hormone reduction [1], establishing a unique benchmark within the class.

Endocrine pharmacology Estradiol suppression In vivo efficacy

BAY-298 hERG Selectivity: Safety Pharmacology Margin

BAY-298 demonstrates minimal hERG potassium channel inhibition with an IC50 >10 µM [1]. While BAY-899 also exhibits acceptable hERG selectivity, BAY-298's favorable profile was achieved without compromising the potency advantages documented above. The >10 µM hERG IC50 indicates a substantial safety margin relative to its nanomolar target engagement potency.

Cardiac safety hERG channel Selectivity profiling

Optimal Research Applications for BAY-298 Based on Quantified Performance Data


In Vitro hLH-R Antagonism Studies Requiring Maximal Human-Relevant Potency

For researchers conducting in vitro functional assays of hLH-R signaling using human receptor systems, BAY-298 (IC50 = 96 nM) provides superior target engagement relative to BAY-899 (IC50 = 185 nM) [1]. This 1.9-fold potency advantage reduces the compound concentration required to achieve equivalent receptor blockade, minimizing potential off-target effects and conserving compound inventory in high-throughput screening campaigns.

Rodent Endocrine Pharmacology Models Requiring In Vivo Hormone Suppression

BAY-298 is the only compound in its class with documented in vivo efficacy in reducing serum estradiol levels [1]. Researchers investigating LH-R-mediated endocrine modulation in rodent models should procure BAY-298 rather than alternatives lacking in vivo validation. Oral dosing at 4.5-72 mg/kg/day enables dose-response characterization of LH-R antagonism on reproductive hormone axes [1].

Species-Comparative LH-R Pharmacology Studies

BAY-298 exhibits defined potency across human, rat, and cynomolgus monkey LH receptors (IC50 = 96 nM, 23 nM, and 78 nM, respectively) [1]. This cross-species dataset makes BAY-298 uniquely suited for translational pharmacology studies correlating in vitro potency with in vivo outcomes across multiple preclinical species, a capability not documented for other naphthyridine-based LH-R antagonists.

Ovarian Hyperstimulation Syndrome (OHSS) Disease Model Research

A patent application (CN202310472044) discloses that BAY-298 administration to OHSS model rats produces significant reductions in ovarian weight, corpus luteum count, hemorrhagic follicle count, ovarian and serum VEGF levels, and serum estrogen content [2]. This specific disease-model validation establishes BAY-298 as the preferred hLH-R antagonist for OHSS-related preclinical investigations, a niche application not documented for alternative compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.